molecular formula C15H20N4O3 B6045113 (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine

(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine

Cat. No.: B6045113
M. Wt: 304.34 g/mol
InChI Key: BELBBTNFIYSHPI-PHIMTYICSA-N
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Description

(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine is a complex organic compound with potential applications in various fields of scientific research. This compound features a morpholine ring substituted with a pyridinyl group and an oxadiazole moiety, making it a unique structure with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine typically involves multi-step organic reactions. The process begins with the preparation of the pyridinyl and oxadiazole intermediates, which are then coupled to form the final product. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce the compound in large quantities.

Chemical Reactions Analysis

Types of Reactions

(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.

Scientific Research Applications

Chemistry

In chemistry, (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound could be investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a candidate for studying enzyme inhibition and receptor binding.

Medicine

In medicine, this compound might be explored for its pharmacological properties. It could serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It might also find applications in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine include other morpholine derivatives, pyridinyl compounds, and oxadiazole-containing molecules. Examples include:

Uniqueness

What sets this compound apart is its specific combination of functional groups and stereochemistry. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(2S,6R)-4-[5-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]-2,6-dimethylmorpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N4O3/c1-10-7-19(8-11(2)21-10)14-5-4-12(6-16-14)15-17-13(9-20-3)18-22-15/h4-6,10-11H,7-9H2,1-3H3/t10-,11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELBBTNFIYSHPI-PHIMTYICSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C2=NC=C(C=C2)C3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CN(C[C@@H](O1)C)C2=NC=C(C=C2)C3=NC(=NO3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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